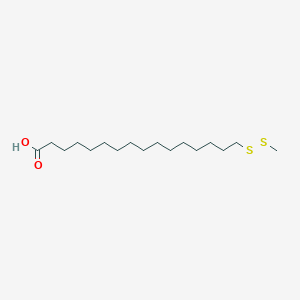
16-(Methyldisulfanyl)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(Methyldisulfanyl)hexadecanoic acid is a chemical compound that belongs to the class of fatty acids It is characterized by the presence of a methyldisulfanyl group attached to the 16th carbon of a hexadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Methyldisulfanyl)hexadecanoic acid typically involves the introduction of a methyldisulfanyl group into a hexadecanoic acid molecule. One common method is the reaction of hexadecanoic acid with methyldisulfanyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyldisulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
16-(Methyldisulfanyl)hexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methyldisulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Scientific Research Applications
16-(Methyldisulfanyl)hexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 16-(Methyldisulfanyl)hexadecanoic acid involves its interaction with various molecular targets and pathways. The methyldisulfanyl group can undergo redox reactions, which may influence cellular redox balance and signaling pathways. Additionally, the fatty acid chain can be incorporated into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar carbon chain length but lacking the methyldisulfanyl group.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness
16-(Methyldisulfanyl)hexadecanoic acid is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical and biological properties. This group allows for specific redox reactions and interactions that are not possible with other similar fatty acids.
Properties
CAS No. |
116307-25-6 |
|---|---|
Molecular Formula |
C17H34O2S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
16-(methyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C17H34O2S2/c1-20-21-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
HRMXPSCUVLEHFO-UHFFFAOYSA-N |
Canonical SMILES |
CSSCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


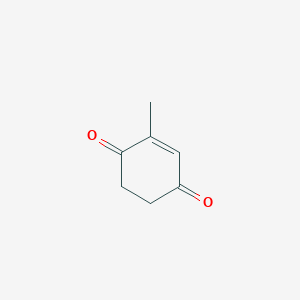
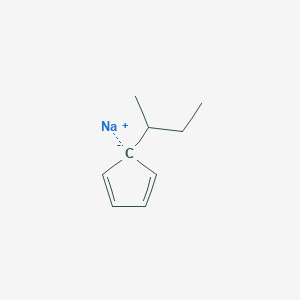
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
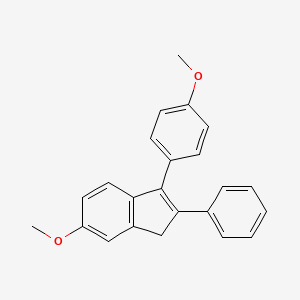
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
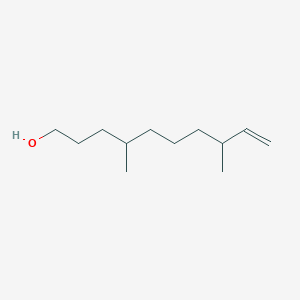
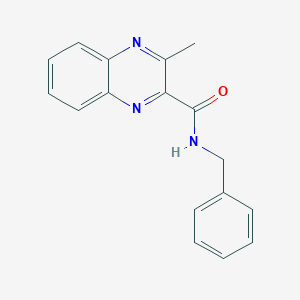
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)


